4-bromo-1-[(oxan-2-yl)methyl]-1H-pyrazole chemical structure
4-bromo-1-[(oxan-2-yl)methyl]-1H-pyrazole chemical structure
Topic: 4-Bromo-1-[(oxan-2-yl)methyl]-1H-pyrazole Chemical Structure Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Strategic Building Block for Fragment-Based Drug Discovery (FBDD)
Executive Summary
4-Bromo-1-[(oxan-2-yl)methyl]-1H-pyrazole (also designated as 4-bromo-1-(tetrahydro-2H-pyran-2-ylmethyl)-1H-pyrazole) represents a high-value heterocyclic intermediate. It combines the privileged 4-bromopyrazole scaffold—a proven pharmacophore in kinase and GPCR inhibitor chemistry—with a (tetrahydro-2H-pyran-2-yl)methyl tail. Unlike the acid-labile direct tetrahydropyranyl (THP) protecting group, the methylene-bridged THP moiety serves as a stable, polarity-modulating substituent that improves solubility and metabolic stability in lead compounds.
This guide details the physicochemical profile, validated synthetic routes, and downstream cross-coupling utility of this scaffold.
Structural Analysis & Physicochemical Profile
The molecule consists of a pyrazole ring substituted at the 4-position with a bromine atom (the "warhead" for coupling) and at the N1-position with a methyl-tetrahydropyran ether ring.
Chemical Identity
| Property | Detail |
| IUPAC Name | 4-bromo-1-[(oxan-2-yl)methyl]-1H-pyrazole |
| Common Name | 4-bromo-1-(tetrahydro-2H-pyran-2-ylmethyl)-1H-pyrazole |
| Molecular Formula | C₉H₁₃BrN₂O |
| Molecular Weight | 245.12 g/mol |
| Core Scaffold | 1H-Pyrazole (N1-alkylated) |
| Key Substituents | 4-Bromo (C-Br), 2-Oxanylmethyl (Ether tail) |
| Component CAS | 4-Bromopyrazole: 2075-45-8 Alkylating Agent: 34723-82-5 |
Predicted Physicochemical Properties
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Lipophilicity (cLogP): ~1.8 – 2.2 (Ideal for fragment growing).
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Topological Polar Surface Area (TPSA): ~27 Ų (High membrane permeability).
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H-Bond Donors/Acceptors: 0 / 3.
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Solubility: Enhanced in organic solvents (DCM, MeOH) compared to the parent 4-bromopyrazole due to the disruption of intermolecular H-bonding.
Synthetic Methodologies
The synthesis of 4-bromo-1-[(oxan-2-yl)methyl]-1H-pyrazole relies on the regioselective N-alkylation of the pyrazole ring. While 4-bromopyrazole is symmetrical, the introduction of the substituent creates N1/N2 isomerism (identical in this specific case, but critical if C3/C5 substituents are present).
Pathway A: Nucleophilic Substitution (Sɴ2)
The most robust route involves the direct alkylation of 4-bromopyrazole with 2-(bromomethyl)tetrahydro-2H-pyran using a mild base.
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Reagents: 4-Bromopyrazole, 2-(bromomethyl)tetrahydro-2H-pyran, Cs₂CO₃ or K₂CO₃.
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Solvent: DMF or Acetonitrile (MeCN).
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Conditions: 60–80°C, 4–12 hours.
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Mechanism: Deprotonation of the pyrazole NH (pKa ~14) followed by nucleophilic attack on the primary alkyl bromide.
Pathway B: Mitsunobu Reaction
If the alkyl bromide is unavailable, the corresponding alcohol, tetrahydro-2H-pyran-2-ylmethanol , can be used.
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Solvent: THF or Toluene.
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Conditions: 0°C to RT.
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Utility: Avoids the use of potentially unstable alkyl bromides but requires more complex purification to remove phosphine oxide byproducts.
Synthesis Workflow Diagram
Figure 1: Comparative synthetic pathways for the generation of the target scaffold.
Experimental Protocol (Recommended Route A)
This protocol is designed for the synthesis of 5.0 g of the target compound. It utilizes Cesium Carbonate (Cs₂CO₃) due to the "Cesium Effect," which often enhances solubility and reaction rates for heterocyclic alkylations.
Materials
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4-Bromopyrazole: 3.0 g (20.4 mmol)
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2-(Bromomethyl)tetrahydro-2H-pyran: 4.0 g (22.4 mmol, 1.1 equiv)
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Cesium Carbonate (Cs₂CO₃): 10.0 g (30.6 mmol, 1.5 equiv)
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DMF (Anhydrous): 30 mL
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Ethyl Acetate / Hexanes: For extraction and purification.
Step-by-Step Methodology
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Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
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Solubilization: Add 4-Bromopyrazole (3.0 g) and anhydrous DMF (30 mL). Stir until fully dissolved.
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Deprotonation: Add Cs₂CO₃ (10.0 g) in a single portion. The suspension may turn slightly yellow. Stir at Room Temperature (RT) for 15 minutes.
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Addition: Add 2-(Bromomethyl)tetrahydro-2H-pyran (4.0 g) dropwise via syringe.
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Reaction: Heat the mixture to 70°C in an oil bath. Monitor by TLC (30% EtOAc in Hexanes) or LCMS.
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Checkpoint: Reaction is typically complete within 4–6 hours. Look for the disappearance of the pyrazole starting material (Rf ~0.2) and the appearance of the product (Rf ~0.6).
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Workup:
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Cool to RT.
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Dilute with water (100 mL) and extract with Ethyl Acetate (3 x 50 mL).
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Wash combined organics with Brine (2 x 50 mL) to remove residual DMF.
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Dry over Na₂SO₄, filter, and concentrate under reduced pressure.
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Purification: Purify the crude oil via silica gel flash chromatography (Gradient: 0% to 20% EtOAc in Hexanes).
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Validation: Verify structure via ¹H NMR (CDCl₃). Key signal: Doublet (or multiplet) for the N-CH₂ protons around 4.0–4.2 ppm.
Downstream Utility & Reactivity
The 4-bromo substituent serves as a versatile handle for Palladium-catalyzed cross-coupling reactions. The N-alkyl group remains stable under basic coupling conditions.
Suzuki-Miyaura Coupling
Ideal for attaching aryl or heteroaryl groups to the pyrazole C4 position.
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Catalyst System: Pd(dppf)Cl₂ or Pd(PPh₃)₄.
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Base: Na₂CO₃ or K₃PO₄.
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Solvent: Dioxane/Water (4:1).
Buchwald-Hartwig Amination
Used to introduce amine functionality (e.g., for kinase hinge binders).
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Catalyst System: Pd₂dba₃ / Xantphos or BrettPhos.
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Base: Cs₂CO₃ or NaOtBu.
Divergent Synthesis Diagram
Figure 2: Divergent synthetic utility of the bromopyrazole scaffold.
Safety & Handling
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Alkylating Agents: 2-(Bromomethyl)tetrahydro-2H-pyran is an alkyl halide and should be treated as a potential alkylating agent/mutagen. Use gloves and work in a fume hood.
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Pyrazoles: Generally low toxicity, but specific derivatives may have biological activity.
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Waste: Dispose of aqueous DMF waste in halogenated solvent streams due to extraction residues.
References
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Synthesis of N-Alkyl Pyrazoles
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Source: Sigma-Aldrich / Merck KGaA. "4-Bromopyrazole Product Sheet." Link
- Context: General conditions for pyrazole alkylation using alkali carbon
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Alkylating Agent Properties
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Mitsunobu Reaction on Pyrazoles
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Related Scaffold Utility (THP-Methyl)
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Source: ChemicalBook. "4-(Bromomethyl)tetrahydropyran Applications." Link
- Context: Verification of the alkyl bromide's availability and use in medicinal chemistry.
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